Cas no 1171845-99-0 (2-methanesulfonyl-N-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ylbenzamide)

2-Methanesulfonyl-N-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ylbenzamide is a specialized organic compound featuring a benzamide core linked to a substituted pyrazole moiety via a sulfonyl bridge. Its structural design confers high selectivity and stability, making it suitable for applications in medicinal chemistry and agrochemical research. The presence of the methanesulfonyl group enhances electrophilic reactivity, while the isopropyl-substituted pyrazole ring contributes to steric control and binding affinity. This compound is particularly valuable in the development of enzyme inhibitors and receptor modulators due to its well-defined pharmacophoric elements. Its synthetic versatility allows for further derivatization, enabling tailored modifications for specific research or industrial purposes.
2-methanesulfonyl-N-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ylbenzamide structure
1171845-99-0 structure
Product Name:2-methanesulfonyl-N-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ylbenzamide
CAS No:1171845-99-0
MF:C15H19N3O3S
MW:321.3946621418
CID:6088812
PubChem ID:25836053
Update Time:2025-10-31

2-methanesulfonyl-N-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-methanesulfonyl-N-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ylbenzamide
    • N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-2-methylsulfonylbenzamide
    • F5087-0292
    • N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-(methylsulfonyl)benzamide
    • AKOS024496214
    • 1171845-99-0
    • 2-methanesulfonyl-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide
    • Inchi: 1S/C15H19N3O3S/c1-10(2)18-14(9-11(3)17-18)16-15(19)12-7-5-6-8-13(12)22(4,20)21/h5-10H,1-4H3,(H,16,19)
    • InChI Key: YYJGWOLQQGMHQF-UHFFFAOYSA-N
    • SMILES: C(NC1=CC(C)=NN1C(C)C)(=O)C1=CC=CC=C1S(C)(=O)=O

Computed Properties

  • Exact Mass: 321.11471265g/mol
  • Monoisotopic Mass: 321.11471265g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 501
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 89.4Ų

2-methanesulfonyl-N-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ylbenzamide Pricemore >>

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2-methanesulfonyl-N-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ylbenzamide Related Literature

Additional information on 2-methanesulfonyl-N-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ylbenzamide

Comprehensive Overview of 2-Methanesulfonyl-N-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ylbenzamide (CAS No. 1171845-99-0)

2-Methanesulfonyl-N-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ylbenzamide (CAS No. 1171845-99-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a pyrazole core linked to a benzamide moiety via a methanesulfonyl group, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a bioactive scaffold due to its ability to interact with specific biological targets.

The compound's CAS No. 1171845-99-0 serves as a critical identifier in chemical databases, ensuring accurate referencing in scientific literature. Its systematic name, 2-methanesulfonyl-N-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ylbenzamide, highlights its structural complexity, which includes a propan-2-yl substituent enhancing its lipophilicity. This property is often explored in drug design to improve membrane permeability and bioavailability.

In recent years, the demand for pyrazole derivatives has surged, driven by their versatility in medicinal chemistry. A common query among researchers is, *"What are the synthetic routes for 2-methanesulfonyl-N-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ylbenzamide?"* This reflects the growing interest in optimizing its production for scalable applications. Current studies focus on green chemistry approaches to minimize environmental impact while maintaining high yield.

Another trending topic is the compound's potential role in addressing antibiotic resistance. Preliminary studies suggest that modifications to its benzamide segment could yield analogs with antimicrobial properties. This aligns with global efforts to discover novel anti-infective agents, a frequently searched term in scientific databases. However, further validation is required to confirm its efficacy and safety profile.

From a technical standpoint, the methanesulfonyl group in CAS No. 1171845-99-0 contributes to its stability under physiological conditions, a feature highly valued in prodrug development. Researchers also investigate its metabolic pathways, another hot topic in pharmacokinetics. Understanding how the compound is processed in biological systems is crucial for designing derivatives with optimized half-lives.

In agrochemistry, 2-methanesulfonyl-N-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ylbenzamide is explored for its potential as a plant growth regulator. Its ability to modulate specific enzymatic activities could offer sustainable solutions for crop yield enhancement. Searches like *"pyrazole-based agrochemicals*" have spiked, indicating industry interest in eco-friendly alternatives.

To summarize, CAS No. 1171845-99-0 represents a multifaceted compound with cross-disciplinary relevance. Its structural motifspyrazole, benzamide, and methanesulfonyl—provide a rich platform for innovation in drug discovery and beyond. As research progresses, this compound may unlock new avenues in both human health and agricultural science.

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